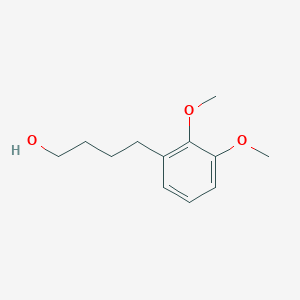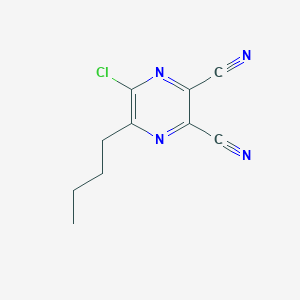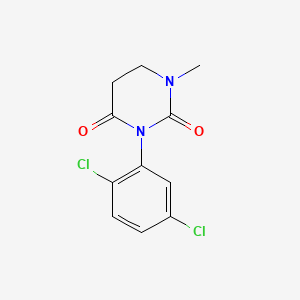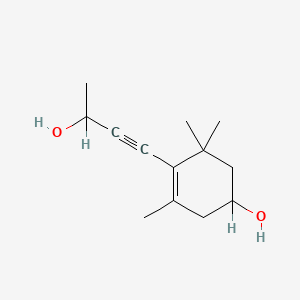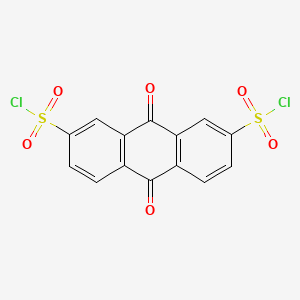
9,10-Dioxo-9,10-dihydro-anthracene-2,7-disulfonyl dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dioxo-9,10-dihydro-anthracene-2,7-disulfonyl dichloride is an organic compound derived from anthracene It is characterized by the presence of two sulfonyl chloride groups at the 2 and 7 positions of the anthracene ring, along with two ketone groups at the 9 and 10 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dioxo-9,10-dihydro-anthracene-2,7-disulfonyl dichloride typically involves the sulfonation of anthracene followed by chlorination. One common method includes the following steps:
Sulfonation: Anthracene is treated with sulfuric acid to introduce sulfonic acid groups at the 2 and 7 positions.
Oxidation: The resulting 2,7-disulfonic acid derivative is then oxidized to introduce the ketone groups at the 9 and 10 positions.
Chlorination: Finally, the sulfonic acid groups are converted to sulfonyl chlorides using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
9,10-Dioxo-9,10-dihydro-anthracene-2,7-disulfonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride groups can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The ketone groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: Further oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for converting sulfonic acids to sulfonyl chlorides.
Sodium Borohydride (NaBH4): A mild reducing agent for converting ketones to alcohols.
Phosphorus Pentachloride (PCl5): Another reagent for chlorination of sulfonic acids.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Aplicaciones Científicas De Investigación
9,10-Dioxo-9,10-dihydro-anthracene-2,7-disulfonyl dichloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl chloride groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 9,10-Dioxo-9,10-dihydro-anthracene-2,7-disulfonyl dichloride involves its reactive sulfonyl chloride groups, which can form covalent bonds with nucleophiles. This reactivity makes it useful for modifying biomolecules and other substrates. The ketone groups also play a role in its chemical behavior, allowing for further functionalization through reduction or oxidation reactions.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Dioxo-9,10-dihydroanthracene-2,6-disulfonyl dichloride: Similar structure but with sulfonyl chloride groups at the 2 and 6 positions.
Anthraquinone-2-sulfonic acid: Contains a single sulfonic acid group and two ketone groups.
9,10-Dihydroxyanthracene: Contains hydroxyl groups instead of ketone groups.
Propiedades
Número CAS |
36003-56-2 |
|---|---|
Fórmula molecular |
C14H6Cl2O6S2 |
Peso molecular |
405.2 g/mol |
Nombre IUPAC |
9,10-dioxoanthracene-2,7-disulfonyl chloride |
InChI |
InChI=1S/C14H6Cl2O6S2/c15-23(19,20)7-1-3-9-11(5-7)14(18)12-6-8(24(16,21)22)2-4-10(12)13(9)17/h1-6H |
Clave InChI |
FDAGIURIANMEOD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1S(=O)(=O)Cl)C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


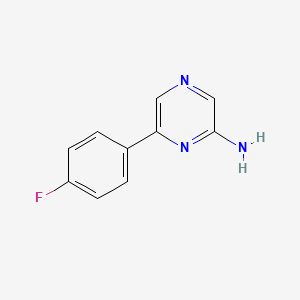
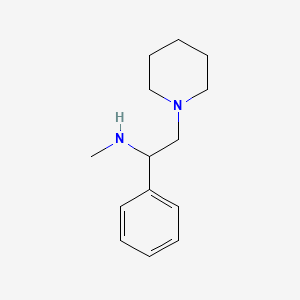
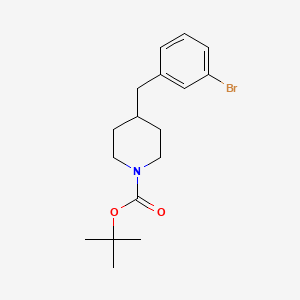
![5-amino-3-[4-(dimethylamino)phenyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B8749917.png)
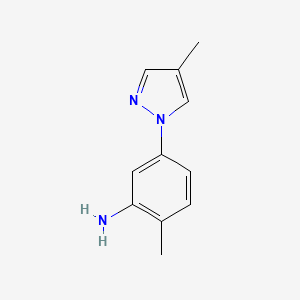
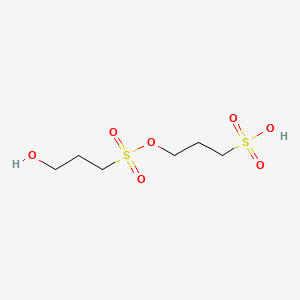
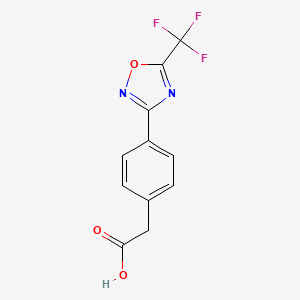

![2-(3-Bromophenyl)-1-[4-(2-hydroxyethyl)-1-piperazinyl]-ethanone](/img/structure/B8749942.png)
![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 3-iodo-4,4-dimethyl-, 1,1-dimethylethyl ester](/img/structure/B8749946.png)
